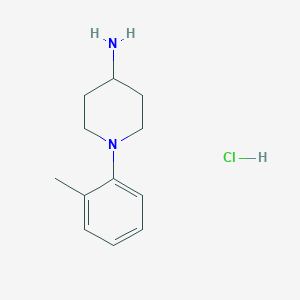![molecular formula C14H12O3 B11882017 8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 1143-71-1](/img/structure/B11882017.png)
8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isopropyl-2H-furo[2,3-h]chromen-2-one is a heterocyclic compound that belongs to the class of furochromones. These compounds are characterized by a fused furan and chromone ring system. The unique structure of 8-Isopropyl-2H-furo[2,3-h]chromen-2-one makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-2H-furo[2,3-h]chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in dimethylformamide (DMF) to yield the desired furochromone structure .
Industrial Production Methods: While specific industrial production methods for 8-Isopropyl-2H-furo[2,3-h]chromen-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 8-Isopropyl-2H-furo[2,3-h]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the furochromone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
8-Isopropyl-2H-furo[2,3-h]chromen-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest, particularly its potential anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 8-Isopropyl-2H-furo[2,3-h]chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2H-Furo[2,3-h]chromen-2-one: A closely related compound with similar structural features.
Pyrano[2,3-f]chromen-2-one: Another compound with a fused pyran ring, exhibiting different biological activities.
Angelicin: A naturally occurring furocoumarin with notable biological properties.
Uniqueness: 8-Isopropyl-2H-furo[2,3-h]chromen-2-one stands out due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for further research and development .
Propiedades
Número CAS |
1143-71-1 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
8-propan-2-ylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-8H,1-2H3 |
Clave InChI |
QFKCXFXLVRSQGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)





![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)

![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-](/img/structure/B11882024.png)
